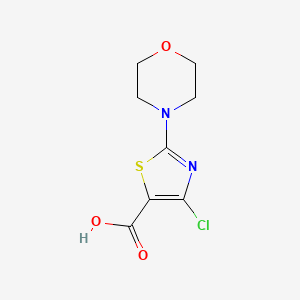

4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid

Description

4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a morpholine ring at position 2, and a carboxylic acid group at position 3. This structure confers unique physicochemical properties, such as moderate acidity (due to the carboxylic acid) and enhanced solubility (from the morpholine oxygen), making it a valuable scaffold in medicinal chemistry. Derivatives of this compound have demonstrated antidiabetic activity, as seen in thiazolidinedione analogs .

Properties

IUPAC Name |

4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c9-6-5(7(12)13)15-8(10-6)11-1-3-14-4-2-11/h1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVUBSSDXQJFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the chloro and morpholine substituents. One common synthetic route includes the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. Subsequent chlorination and morpholine substitution can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution with an amine could produce an amide.

Scientific Research Applications

Research indicates that 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid exhibits various biological activities, including:

-

Anticancer Properties :

- Studies have shown that thiazole derivatives can act as anticancer agents. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers .

- A related study highlighted the compound's ability to induce apoptosis in cancer cells, showcasing its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects :

- Antidiabetic Potential :

Drug Discovery Applications

The compound has been utilized in various drug discovery initiatives:

- Lead Compound for Synthesis :

- Computational Drug Design :

Case Studies

Several studies have documented the efficacy of thiazole derivatives in various applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and morpholine groups can influence its binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Thiazole Core

Chlorine vs. Methyl Substituents

- 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid vs. 5-Methyl-2-(morpholin-4-yl)-1,3-thiazole-4-carboxylic acid (CAS 1545838-24-1): The chlorine atom at position 4 (electron-withdrawing) increases the acidity of the carboxylic acid compared to the methyl group (electron-donating) in the 5-methyl analog.

Morpholin-4-yl vs. Other Amine Substituents

- This compound vs. 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid (CAS 1514659-59-6): The morpholine ring’s oxygen atom enables hydrogen bonding, improving aqueous solubility compared to the dimethylamino group. This difference could influence pharmacokinetic profiles in drug design .

- Morpholin-4-yl vs.

Functional Group Modifications

Carboxylic Acid vs. Ester or Aldehyde Derivatives

- This compound vs. Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate: The ethyl ester derivative is more lipophilic, favoring passive diffusion across biological membranes. However, the carboxylic acid form is critical for ionic interactions in active sites, as seen in antidiabetic thiazolidinediones .

- Carboxylic Acid vs. Carbaldehyde :

Electronic and Steric Effects of Auxiliary Groups

Trifluoromethyl vs. Chlorine Substituents

- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 117724-63-7) vs. This compound :

- The trifluoromethyl group is strongly electron-withdrawing, further increasing carboxylic acid acidity compared to chlorine. This enhances stability in acidic environments, a key consideration in prodrug design .

Biological Activity

4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1463535-18-3) is a heterocyclic compound characterized by a thiazole ring, a morpholine moiety, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 248.69 g/mol. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific proteins or enzymes involved in various metabolic pathways. These interactions can lead to the modulation of key biological processes, such as:

- Inhibition of Enzymes : The compound may inhibit enzymes that are crucial for tumor growth or other pathological conditions.

- Protein-Ligand Interactions : It can bind to target proteins, affecting their function and altering downstream signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, as summarized in the following table:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC3 (Prostate Cancer) | 40.1 ± 7.9 (24h) | |

| DU145 (Prostate Cancer) | 98.14 ± 48.3 (24h) | |

| MDA-MB-231 (Breast Cancer) | 0.126 |

These results indicate that the compound has a dose-dependent effect on cancer cell viability, with varying sensitivity across different cell types.

Mechanisms Underlying Anticancer Activity

The mechanisms through which this compound exerts its anticancer effects include:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.

- DNA Damage : It has been shown to cause chromatin condensation and DNA damage in treated cells.

- Inhibition of Anti-apoptotic Proteins : The compound may inhibit proteins such as Bcl-2, which are involved in preventing apoptosis in cancer cells .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

- Study on Prostate Cancer Cells : In vitro studies using PC3 and DU145 cells showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at various concentrations over time .

- Breast Cancer Model : In a model using MDA-MB-231 cells, treatment with the compound resulted in a notable reduction in cell proliferation, suggesting its potential as a therapeutic agent for triple-negative breast cancer .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 4-Chloro-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylic acid | Not specified | Anticancer |

| 4-Chloro-2-(pyrrolidin-4-yl)-1,3-thiazole-5-carboxylic acid | Not specified | Anticancer |

These compounds share structural similarities but may differ in their specific biological activities and mechanisms of action.

Q & A

Q. What synthetic methodologies are reported for 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid and its precursors?

The compound is typically synthesized via oxidation of its aldehyde precursor, 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde (CAS 129880-84-8). The aldehyde is prepared through nucleophilic substitution of 4,5-dichlorothiazole derivatives with morpholine, followed by formylation or oxidation steps. For example, the carbaldehyde precursor (IIIb) is synthesized in 93% yield with a melting point of 200°C . Conversion to the carboxylic acid can be achieved via controlled oxidation using reagents like KMnO₄ or RuO₄ under acidic conditions.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and purity.

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving crystal structures of thiazole derivatives .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- IR spectroscopy : Identification of carboxylic acid C=O stretching (~1700 cm) and morpholine N-H bonds.

Q. How does the morpholine substituent influence the compound’s reactivity?

The morpholine ring enhances solubility in polar solvents and stabilizes the thiazole core through electron-donating effects. This substituent also directs electrophilic substitution to the 5-position of the thiazole ring, as evidenced by regioselective reactions in derivatives like 5-carbaldehyde intermediates .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are applied to study its electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculations are used to model excited-state behavior, charge distribution, and regioselectivity. For example, TD-DFT studies on styryl derivatives synthesized from the carbaldehyde precursor revealed intramolecular charge transfer (ICT) effects, correlating with fluorescence properties observed experimentally . Such analyses guide the design of optoelectronic materials or bioactive molecules.

Q. How does this compound serve as a building block for bioactive derivatives, and what structural modifications enhance activity?

The carboxylic acid group enables conjugation with amines or alcohols to form amides or esters, respectively. For instance, condensation with thiazolidinediones produces derivatives like T7 and T12 , which exhibit anticancer activity in vitro. Structure-activity relationship (SAR) studies highlight that:

Q. What contradictions exist in reported data, and how can they be resolved experimentally?

Discrepancies in melting points or reaction yields may arise from differences in purification methods (e.g., recrystallization solvents) or catalytic conditions. For example:

- The carbaldehyde precursor (IIIb) is reported with 93% yield in one study , but other morpholine-containing thiazoles show lower yields due to competing side reactions.

- Resolution via controlled reaction monitoring (e.g., HPLC or TLC) and optimized stoichiometry is recommended.

Methodological Guidance

Q. How to design experiments for analyzing its corrosion inhibition properties in metal-organic frameworks (MOFs)?

- Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance in corrosive media.

- DFT-based molecular docking : Simulate adsorption on metal surfaces (e.g., mild steel) to predict inhibition efficiency.

- Compare with structurally similar inhibitors (e.g., 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid) to identify critical functional groups .

Q. What strategies are employed to study its metabolic pathways or biomarker potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.